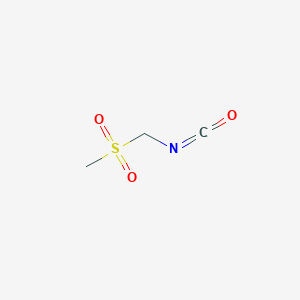
Isocyanato(methanesulfonyl)methane
Vue d'ensemble
Description
Isocyanato(methanesulfonyl)methane is a chemical compound .
Synthesis Analysis
The synthesis of Isocyanato(methanesulfonyl)methane involves multiple stages. The first stage involves the reaction of Methyl α-(methylsulfonyl)acetate with hydrazine in ethanol for 1.5 hours under heating/reflux conditions. The second stage involves the reaction with hydrogen chloride and sodium nitrite in chloroform and water at 0 degrees Celsius for approximately 5 minutes .Molecular Structure Analysis
The molecular formula of Isocyanato(methanesulfonyl)methane is C3H5NO3S. It has a molecular weight of 135.14 .Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of Isocyanato(methanesulfonyl)methane are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Analytical Applications in Substance Determination
Isocyanates, including derivatives similar to isocyanato(methanesulfonyl)methane, play a crucial role in analytical chemistry for the determination of various substances. A notable application is in the determination of polar alkylating agents by converting them into thiocyanate/isothiocyanate derivatives for gas chromatography analysis. This method, involving derivatization with aqueous sodium thiocyanate, enables the analysis of methanesulfonic acid esters and other related compounds with high sensitivity and selectivity Lee et al., 2003.
Industrial Synthesis of Methanesulfonic Acid
The conversion of methane, a simple and abundant hydrocarbon, into methanesulfonic acid (MSA) illustrates the industrial application of processes involving methanesulfonate compounds. A reported method achieves this conversion directly using sulfur trioxide in sulfuric acid, demonstrating over 99% selectivity and yield for MSA. This process stands out for its efficiency and scalability, providing a practical route to a valuable chemical from methane Díaz-Urrutia & Ott, 2019.
Organic Synthesis Enhancements
In the realm of organic synthesis, isocyanates and related compounds are pivotal for introducing functionality and complexity into molecules. Cerium(IV)methanesulfonate, for instance, serves as an effective oxidizing agent in the synthesis of aromatic aldehydes, ketones, and quinones, highlighting the role of sulfonyl-based reagents in facilitating high-yield and selective transformations in both pharmaceutical and organic chemistry Wang Shi-zhi, 2011.
Safer Chemical Synthesis Alternatives
Research into safer alternatives for hazardous chemicals in synthesis has led to the development of dimethylaminopyridinium carbamoylides as stable, non-hazardous substitutes for arylsulfonyl and heteroaryl isocyanates. These substitutes offer a safer and environmentally friendly option for the production of carbamates and ureas, which are important in various commercial applications Sa̧czewski et al., 2006.
Catalysis and Chemical Reactions
The catalytic properties of metal methanesulfonates, such as ferrous methanesulfonate, have been exploited in solvent-free conditions to catalyze the tetrahydropyranylation of alcohols and phenols. This illustrates the utility of methanesulfonate derivatives in catalysis, providing efficient and recyclable catalysts for organic transformations Wang et al., 2011.
Safety And Hazards
Isocyanato(methanesulfonyl)methane is considered hazardous. It has been assigned the signal word “Danger” and is associated with several hazard statements, including H302, H312, H315, H319, H332, H334, H335. Precautionary measures include avoiding inhalation, skin contact, and eye contact, among others .
Propriétés
IUPAC Name |
isocyanato(methylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3S/c1-8(6,7)3-4-2-5/h3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBXRKHTNWQTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocyanato(methanesulfonyl)methane | |
CAS RN |
1161826-12-5 | |
| Record name | isocyanato(methanesulfonyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)




![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)





